1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE
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Overview
Description
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a dimethoxyphenyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the dimethoxyphenyl and oxadiazole groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,5-DIMETHOXYPHENYL)-4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea: This compound shares the dimethoxyphenyl group but differs in the presence of a thiourea moiety.
1-(2,5-Dimethoxyphenyl)-3-phenyl-2-thiourea: Similar to the previous compound, it contains a phenyl group instead of a pyridyl group.
1-(2,5-Dimethoxyphenyl)-3-methyl-2-thiourea: This compound has a methyl group in place of the pyridyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the similar compounds mentioned above.
Biological Activity
1-(2,5-Dimethoxyphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities. The structure contains key functional groups that are known to interact with various biological targets, making it a candidate for drug development in areas such as cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The compound features a pyrrolidinone core linked to a dimethoxyphenyl group and a pyridine-substituted oxadiazole moiety. Its molecular formula is C16H18N4O3 with a molecular weight of approximately 314.34 g/mol. The presence of the oxadiazole ring is particularly significant as it contributes to the compound's diverse biological activity.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and pyrrolidine structures exhibit a wide range of biological activities. These include:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 10 µM to 100 µM against human cancer cell lines such as HeLa and MCF-7 .
- Anti-inflammatory Effects : Compounds similar to this structure have been reported to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes. The inhibition of COX-1 and COX-2 has been documented with IC50 values indicating significant anti-inflammatory potential .
- Antimicrobial Properties : The oxadiazole moiety is known for its antimicrobial activity against both bacterial and fungal strains, making it a valuable scaffold in the search for new antibiotics .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as COX enzymes and histone deacetylases (HDACs) .
- Receptor Interaction : It may interact with specific receptors or proteins involved in signaling pathways that regulate cell proliferation and apoptosis.
- Oxidative Stress Modulation : By influencing oxidative stress pathways, the compound could enhance or mitigate cellular responses to damage, contributing to its anticancer properties.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Cytotoxicity Studies : A study examined various oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The most potent compounds exhibited IC50 values below 30 µM against multiple tumor types .
- Anti-inflammatory Research : In vivo studies demonstrated that compounds with similar structures significantly reduced inflammation in animal models by inhibiting COX activity, leading to decreased prostaglandin levels .
- Antimicrobial Efficacy : Research on oxadiazole derivatives indicated broad-spectrum antimicrobial activity, with some compounds showing effectiveness against resistant strains of bacteria .
Data Summary Table
Biological Activity | IC50 Values | Targeted Cell Lines/Pathways |
---|---|---|
Anticancer | <30 µM | HeLa, MCF-7 |
Anti-inflammatory | 0.52 µM | COX-1/COX-2 |
Antimicrobial | Varies | Various bacterial strains |
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-25-13-6-7-16(26-2)15(10-13)23-11-12(9-17(23)24)19-21-18(22-27-19)14-5-3-4-8-20-14/h3-8,10,12H,9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNSLRXGOOQJFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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